molecular formula C6H12N2 B15425413 6-Methyl-1,7-diazabicyclo[4.1.0]heptane CAS No. 108602-71-7

6-Methyl-1,7-diazabicyclo[4.1.0]heptane

Cat. No.: B15425413
CAS No.: 108602-71-7
M. Wt: 112.17 g/mol
InChI Key: PFJRHQFBMJHYSS-UHFFFAOYSA-N
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Description

6-Methyl-1,7-diazabicyclo[4.1.0]heptane is a diazabicyclic compound of significant interest in advanced organic synthesis and medicinal chemistry research. It features a strained, fused ring system containing a diaziridine moiety (a three-membered ring with two nitrogen atoms), which is a key source of its high reactivity and value as a synthetic building block . Compounds in this class are important objects for studying the stereochemistry of nitrogen atoms and are widely used as synthons for preparing various five- to eight-membered mono- and bicyclic heteroatomic molecules . Researchers utilize diaziridine derivatives like this for the development of novel neuropharmaceuticals, as some analogues have demonstrated notable neurotropic activity . Furthermore, certain 1,6-diazabicyclo[4.1.0]heptane derivatives are investigated as high-energy materials and potential substitutes for toxic hydrazine derivatives in propulsion systems . This compound is intended for use by qualified laboratory researchers only. It is not for diagnostic or therapeutic use in humans or animals. Ensure you have obtained and reviewed the relevant Safety Data Sheet (SDS) before handling. All chemicals should be handled in accordance with proper laboratory safety protocols.

Properties

CAS No.

108602-71-7

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

6-methyl-1,7-diazabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H12N2/c1-6-4-2-3-5-8(6)7-6/h7H,2-5H2,1H3

InChI Key

PFJRHQFBMJHYSS-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCN1N2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Bicyclic Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 6-methyl-1,7-diazabicyclo[4.1.0]heptane and structurally related bicyclic compounds:

Compound Structure Heteroatoms Substituents Applications/Properties Key References
This compound bicyclo[4.1.0] 2 N atoms Methyl at position 6 Potential pharmaceutical intermediates N/A (hypothetical)
7-Oxabicyclo[4.1.0]heptane bicyclo[4.1.0] 1 O atom None Organic synthesis (anhydride precursor)
4-Thia-1-azabicyclo[3.2.0]heptane derivatives bicyclo[3.2.0] 1 N, 1 S atom Carboxyl, pivalamido groups Antibiotics (cephalosporin derivatives)
cis-3-Azabicyclo[3.2.0]heptane-2,4-dione bicyclo[3.2.0] 1 N atom Two ketone groups Reactive intermediates, crystallography

Key Differences and Implications

Heteroatom Composition
  • 7-Oxabicyclo[4.1.0]heptane (oxygen-based) is less basic than nitrogen-containing analogs, limiting its use in acid-catalyzed reactions. Its polarity makes it soluble in organic solvents, with a melting point of 40°C and boiling point of 129–130°C .
Ring Size and Strain
  • Bicyclo[4.1.0] systems (7-membered) exhibit lower ring strain compared to bicyclo[3.2.0] (6-membered). For example, 4-thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., cephalosporins) leverage their compact structure for targeted antibiotic activity . The larger bicyclo[4.1.0] framework in the target compound may offer greater conformational flexibility.
Functional Groups
  • In contrast, cis-3-azabicyclo[3.2.0]heptane-2,4-dione’s ketone groups increase electrophilicity, favoring nucleophilic addition reactions .

Research Findings and Limitations

  • 7-Oxabicyclo[4.1.0]heptane is commercially utilized as a reagent (e.g., cyclohexene oxide derivatives) but lacks nitrogen’s versatility in medicinal chemistry .
  • 4-Thia-1-azabicyclo[3.2.0]heptane derivatives demonstrate clinical efficacy as β-lactam antibiotics, highlighting the importance of sulfur in disrupting bacterial cell walls .
  • Experimental data on this compound is scarce, necessitating further studies to validate its reactivity, stability, and biological activity.

Q & A

Q. How does this compound compare to structural analogs in reactivity and applications?

  • Methodological Answer : Contrast with 7,7-dichlorobicyclo[4.1.0]heptane: Halogen substituents increase electrophilicity but reduce solubility. Use Hammett plots to quantify electronic effects. Applications in medicinal chemistry differ due to nitrogen’s hydrogen-bonding capacity .

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